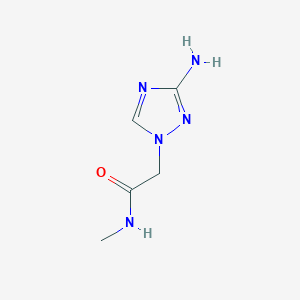

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide

Descripción

Propiedades

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-7-4(11)2-10-3-8-5(6)9-10/h3H,2H2,1H3,(H2,6,9)(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTQAHBRUGJKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide is the enzyme imidazoleglycerol-phosphate dehydratase , which is a product of the HIS3 gene. This enzyme plays a crucial role in the sixth step of histidine production.

Mode of Action

This compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase. This means that it competes with the substrate for the active site of the enzyme, thereby inhibiting the enzyme’s function.

Biochemical Pathways

By inhibiting imidazoleglycerol-phosphate dehydratase, this compound disrupts the histidine biosynthesis pathway . This can have downstream effects on various biological processes that depend on histidine, including protein synthesis and cellular growth.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body.

Result of Action

The inhibition of imidazoleglycerol-phosphate dehydratase by this compound can lead to a decrease in histidine production. This could potentially affect cellular growth and protein synthesis, given the role of histidine in these processes.

Análisis Bioquímico

Biochemical Properties

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. It has been observed to interact with imidazoleglycerol-phosphate dehydratase, an enzyme involved in the histidine biosynthesis pathway. The interaction is competitive, inhibiting the enzyme’s activity and thereby affecting the production of histidine. Additionally, this compound can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, its interaction with imidazoleglycerol-phosphate dehydratase can lead to altered gene expression and metabolic flux in cells. Furthermore, this compound has been shown to affect cellular metabolism by inhibiting specific metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of imidazoleglycerol-phosphate dehydratase, competitively inhibiting its activity. This inhibition disrupts the histidine biosynthesis pathway, leading to reduced histidine levels in cells. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a biochemical tool for studying enzyme function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant harm to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes in the histidine biosynthesis pathway. It inhibits imidazoleglycerol-phosphate dehydratase, leading to reduced histidine production and altered metabolic flux. The compound may also interact with other metabolic enzymes, affecting the levels of various metabolites and influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for biological membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. The compound may also be directed to specific cellular compartments through targeting signals or post-translational modifications

Actividad Biológica

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide (CAS No. 1182757-96-5) is a compound that belongs to the triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its anti-inflammatory, antimicrobial, and antiproliferative properties based on various studies.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on inflammation, microbial infections, and cellular proliferation.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various triazole derivatives, including this compound. The compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) production in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS). The results indicated a reduction in TNF-α levels by approximately 44–60% at higher concentrations .

Antimicrobial Activity

Research has shown that compounds with triazole structures exhibit antimicrobial properties. The specific antimicrobial activity of this compound against various bacterial strains was assessed. While direct data on this compound's efficacy was limited, related triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Study 1: Evaluation of Cytokine Release

In a controlled study involving PBMC cultures:

- Objective : To assess the impact of triazole derivatives on cytokine release.

- Findings : Compounds similar to this compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and interleukin (IL)-6. The strongest inhibitory effects were noted at concentrations of 50 µg/mL .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 3a | 60 | 50 |

| 3c | 55 | 45 |

| Control | - | - |

Study 2: Antiproliferative Activity

Another study focused on the antiproliferative effects of triazole derivatives:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. This characteristic makes it a candidate for developing new antibiotics or antifungal agents.

Anticancer Potential

Preliminary studies have suggested that triazole derivatives can exhibit anticancer activities. The structural similarity of this compound to known anticancer agents indicates potential for further investigation in cancer therapeutics .

Neurological Research

The compound's ability to cross the blood-brain barrier has led to exploration in neuropharmacology. It may serve as a scaffold for designing drugs aimed at treating neurological disorders such as Alzheimer's disease and other cognitive impairments .

Agricultural Applications

Fungicides

Due to its triazole structure, this compound has been investigated for use as a fungicide. Triazoles are known for their effectiveness against a wide range of plant pathogens. Field trials have shown promising results in controlling fungal infections in crops, suggesting its utility in agricultural practices .

Plant Growth Regulators

Research is ongoing into the effects of this compound on plant growth and development. Initial findings indicate that it may enhance growth rates and resistance to stress factors such as drought and salinity .

Materials Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its reactive amine group can facilitate cross-linking in polymer synthesis .

Nanotechnology

In nanomaterials research, this compound is being evaluated for its role in synthesizing nanoparticles with specific functional properties. Its ability to stabilize metal ions makes it a candidate for applications in catalysis and sensor technology .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. Results showed a significant reduction in bacterial counts when treated with varying concentrations of the compound.

Case Study 2: Agricultural Field Trials

Field trials conducted on wheat crops demonstrated that applying this compound as a fungicide reduced the incidence of leaf rust by over 40%, showcasing its potential as an effective agricultural treatment.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s structure differs from analogs in two key regions:

- Acetamide substituent : The N-methyl group contrasts with bulkier substituents (e.g., sec-butyl, benzothiazolyl, or aryl groups) in related compounds.

- Triazole modification: The 3-amino group on the triazole distinguishes it from derivatives with thio, alkyl, or unmodified triazole rings.

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Gaps

- notes that 3-amino-triazole derivatives are metabolites of herbicides, suggesting possible environmental or toxicological considerations .

- indirectly implies that the target compound may underperform in preclinical evaluations, leading to its discontinuation .

Métodos De Preparación

Classical Cyclization Method

- The 3-amino-1,2,4-triazole nucleus is commonly synthesized by cyclization of aminoguanidine derivatives with formic acid or formate equivalents.

- Aminoguanidine salts (often bicarbonates) are reacted with formic acid under controlled temperature and pH to form aminoguanidine formate, which upon heating cyclizes to yield 3-amino-1,2,4-triazole.

- This process involves condensation of hydrazine hydrate with cyanamide in acidic medium to form aminoguanidine, followed by carbonation to isolate aminoguanidine bicarbonate, then cyclization.

- Improved methods involve simultaneous addition of hydrazine hydrate and formic acid to cyanamide at low temperatures (0–10 °C) and neutral pH, followed by heating to 60–100 °C to complete cyclization, enhancing purity and yield.

Alternative Synthetic Routes

- Another approach involves cyclization of hydrazinecarboximidamide derivatives with formic acid equivalents, allowing introduction of substituents on the triazole ring prior to cyclization.

- This convergent synthesis enables variation of substituents at different positions on the triazole ring, facilitating structure-activity relationship studies.

Attachment of N-Methylacetamide Side Chain

Alkylation of the Triazole Nitrogen

- The N1 position of the 3-amino-1,2,4-triazole ring can be alkylated with N-methylacetamide derivatives or their reactive equivalents such as bromoacetamides.

- A typical method involves the reaction of 3-amino-1,2,4-triazole with N-methyl-2-bromoacetamide under basic conditions to afford this compound.

- This nucleophilic substitution proceeds via the triazole nitrogen attacking the electrophilic carbon adjacent to the bromine, displacing the bromide ion.

Alternative Coupling Strategies

- In some synthetic schemes, the side chain is introduced via reaction of the triazole nucleus with N-substituted bromoethanamides, prepared by reacting amines with 2-bromoethanoyl bromide in aqueous basic media.

- The electrophilic bromoacetamide intermediates then react with the triazole nucleophile to form the target compound.

Representative Synthetic Route (Literature-Based)

Research Findings and Optimization

- The reaction parameters such as temperature, pH, and solvent choice critically influence the yield and purity of the final product.

- Cyclization temperature range of 110–200 °C is optimal for converting aminoguanidine formate to the triazole ring with minimal impurities.

- Use of aqueous basic media in the alkylation step promotes nucleophilic substitution and minimizes side reactions.

- Microwave-assisted synthesis has been reported for related 1,2,4-triazole derivatives to reduce reaction times and improve yields, though specific data for this compound is limited.

- Purification typically involves precipitation from cold water or filtration and washing to remove residual impurities.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Cyclization | Aminoguanidine bicarbonate + formic acid | 60–100 °C, pH 7–8 | High purity, scalable | Requires multiple steps to aminoguanidine |

| Direct Cyclization of Hydrazinecarboximidamide | Hydrazinecarboximidamide + formic acid | Reflux conditions | Allows substituent variation | More complex precursor synthesis |

| Alkylation with N-methyl-2-bromoacetamide | 3-amino-1,2,4-triazole + N-methyl-2-bromoacetamide | Basic aqueous medium | Straightforward, good yield | Requires preparation of bromoacetamide |

| Microwave-Assisted Synthesis (Related Compounds) | Various triazole precursors + amines | Microwave irradiation | Faster reaction, improved yield | Limited data for this exact compound |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide, and how can regioselectivity be controlled?

- Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. React a 3-amino-1,2,4-triazole-containing alkyne with an azidoacetamide derivative in the presence of CuSO₄·5H₂O and sodium ascorbate in a solvent system like tert-butanol/water (3:1). The CuAAC reaction ensures regioselective formation of 1,4-disubstituted triazoles, avoiding the 1,5-isomer byproduct common in thermal Huisgen cycloadditions .

- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) and purify via recrystallization (ethanol) or column chromatography.

Q. How can the structure and purity of the compound be confirmed post-synthesis?

- Analytical Workflow :

- FT-IR : Verify functional groups (e.g., –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹) .

- NMR : Confirm substitution patterns (e.g., triazole proton at δ 8.36 ppm in DMSO-d₆) and acetamide methyl group (δ 2.8–3.1 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₆H₁₀N₆O: 183.09) .

- Elemental Analysis : Ensure <1% deviation in C/H/N content .

Q. What purification strategies are effective for isolating the target compound from reaction mixtures?

- Stepwise Approach :

Liquid-Liquid Extraction : Use ethyl acetate to isolate the crude product from aqueous layers .

Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals .

Chromatography : Employ silica gel columns with gradient elution (e.g., 5–20% methanol in dichloromethane) for challenging separations .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

- In Silico Strategies :

- PASS Software : Predict antimicrobial or kinase inhibitory activity based on structural analogs .

- Molecular Docking : Simulate binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) using AutoDock Vina .

- ADMET Prediction : Use SwissADME to assess solubility (LogP ~0.5) and bioavailability .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

- SAR Insights :

- Triazole Substitution : Introduce electron-withdrawing groups (e.g., –NO₂) at the phenylacetamide moiety to improve metabolic stability .

- Acetamide Tail : Replace N-methyl with N-ethyl to increase lipophilicity (LogP +0.3) and blood-brain barrier penetration .

- Bioisosteres : Replace 1,2,4-triazole with 1,2,3-triazole to modulate hydrogen-bonding interactions .

Q. How can stability studies under varying conditions inform experimental design?

- Protocol :

- Thermal Stability : Heat the compound to 40–60°C in DMSO for 48 hours; monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 3–10) and quantify intact compound using UV-Vis spectroscopy (λmax ~260 nm) .

- Light Sensitivity : Store in amber vials under argon to prevent photodegradation .

Q. What strategies resolve contradictions in synthetic yield data across studies?

- Troubleshooting :

- Catalyst Loading : Optimize CuSO₄ concentration (5–10 mol%) to balance yield (70–85%) and byproduct formation .

- Solvent Effects : Compare polar aprotic (DMF) vs. alcoholic solvents; tert-butanol/water increases yield by 15% .

- Reaction Time : Extend stirring to 24 hours for sluggish azide precursors .

Q. How can lab-scale synthesis be scaled to pilot production without compromising yield?

- Scale-Up Considerations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.